Methyl 2-chloro-3-fluoro-4-methoxybenzoate
Description
Methyl 2-chloro-3-fluoro-4-methoxybenzoate (CAS Ref: 10-F630695) is a substituted methyl ester of benzoic acid, featuring a chloro group at position 2, a fluoro group at position 3, and a methoxy group at position 4 of the aromatic ring. This compound is classified as a specialty chemical, likely utilized in pharmaceutical or agrochemical research due to its unique substitution pattern.
Properties
IUPAC Name |
methyl 2-chloro-3-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUAKOOQXYKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-chloro-3-fluoro-4-methoxybenzoate can be synthesized through the esterification of 2-chloro-3-fluoro-4-methoxybenzoic acid with methanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. Its molecular formula is , with a molecular weight of approximately 232.62 g/mol.
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: this compound serves as a crucial intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituent arrangement allows for specific reactivity patterns that are exploited in synthetic pathways.
2. Biology:
- Enzyme-Catalyzed Reactions: This compound is used as a substrate in biochemical assays to study enzyme mechanisms and interactions. Its structure enables it to participate effectively in various enzymatic reactions.
- Biological Activity Studies: Investigations into its potential antibacterial and anti-inflammatory properties have shown promise, making it a candidate for further pharmaceutical development.
3. Medicine:
- Drug Development: this compound is explored for its therapeutic properties, particularly as a building block for drug candidates targeting metabolic diseases and infections.
4. Industry:
- Production of Specialty Chemicals: The compound is utilized in producing various specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Studies
1. Antibacterial Activity:
- A study demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at lower concentrations than conventional antibiotics, indicating potential as an alternative treatment for antibiotic-resistant infections.
2. Anti-inflammatory Research:
- In animal models of inflammatory bowel disease (IBD), administration of this compound resulted in reduced inflammation markers and improved gut health metrics. This suggests its potential therapeutic applications for gastrointestinal disorders.
Data Table: Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 15 µM. |
| Study B | Showed anti-inflammatory effects in vitro, reducing pro-inflammatory cytokine production by 30% at a concentration of 10 µM. |
| Study C | Investigated the compound's potential as a lead for drug development targeting metabolic diseases, highlighting its interaction with specific enzymes involved in glucose metabolism. |
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to a biological response .
Comparison with Similar Compounds
Comparison with Similar Methyl Benzoate Derivatives
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifunctional substitution (Cl, F, OMe). Below is a comparative analysis with analogous methyl benzoates:
Table 1: Key Structural and Functional Comparisons

Substituent Impact Analysis:
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from similar esters:
Table 2: Inferred Physicochemical Properties
| Property | This compound | Methyl 4-fluorobenzoate | Methyl 3-chlorobenzoate |
|---|---|---|---|
| Molecular Weight | ~218.6 g/mol | ~154.1 g/mol | ~170.6 g/mol |
| Boiling Point | High (est. >250°C) | 198–200°C | 220–225°C |
| Solubility | Low water solubility | Slightly soluble in H₂O | Insoluble in H₂O |
| Melting Point | Moderate (est. 80–100°C) | 34–36°C | 45–48°C |
Notes:
- The trifunctional substitution likely raises the melting point compared to mono-substituted analogues due to increased molecular symmetry and intermolecular forces (e.g., dipole-dipole interactions) .
- Lipophilicity (logP) is expected to be higher than Methyl 4-fluorobenzoate, enhancing membrane permeability in biological systems .
Biological Activity
Methyl 2-chloro-3-fluoro-4-methoxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic ester with the following characteristics:
- Molecular Formula: CHClF O
- Molecular Weight: 232.62 g/mol
- CAS Number: 2386559-04-0
The compound features a methoxy group, chlorine, and fluorine substituents on the aromatic ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
- Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
- Hydrolysis: Under physiological conditions, the ester group can hydrolyze to yield the corresponding carboxylic acid, which may exhibit different biological properties.
- Oxidation: The methoxy group can be oxidized to form a carboxyl group, potentially altering the compound's activity profile.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. For instance, compounds with similar structures have been evaluated for their ability to inhibit HIV reverse transcriptase (RT). In related research, structural modifications led to compounds with significant anti-HIV activity, suggesting that this compound may exhibit similar properties .
Antimicrobial Properties
Research indicates that benzoate derivatives can possess antimicrobial activity. Methyl esters like this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. Specific studies on related compounds have demonstrated effective inhibition against various bacterial strains .
Case Studies
-
Study on Antiviral Properties:
A study conducted on structurally related compounds revealed that modifications in ester groups could lead to enhanced stability and potency against viral targets. Compounds were tested for their effectiveness against HIV with promising results indicating potential for further development into therapeutic agents . -
Antimicrobial Evaluation:
In a comparative analysis of various benzoate derivatives, this compound was assessed for its antimicrobial efficacy against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, warranting further investigation into its mechanism and potential applications in infection control .
Research Applications
This compound has several applications in scientific research:
- Synthesis of Complex Molecules: It serves as an intermediate in organic synthesis for developing more complex therapeutic agents.
- Biological Studies: Investigated for interactions with enzymes and receptors, providing insights into its pharmacological potential.
- Pharmaceutical Development: Explored as a candidate for drug formulation due to its favorable chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
